molecular formula C25H20BF4PS2 B13144847 Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium CAS No. 62217-34-9

Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium

Cat. No.: B13144847
CAS No.: 62217-34-9
M. Wt: 502.3 g/mol
InChI Key: KHYBVAYYVWUOAN-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzo[d][1,3]dithiol moiety linked to a triphenylphosphonium group, with tetrafluoroborate as the counterion. The presence of both sulfur and phosphorus atoms in its structure contributes to its distinctive reactivity and properties.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiol moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Mechanism of Action

The mechanism by which Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate exerts its effects involves the interaction of its sulfur and phosphorus atoms with various molecular targets. The dithiol moiety can participate in redox reactions, while the triphenylphosphonium group can facilitate the formation of stable radicals. These interactions can affect molecular pathways related to electron transfer and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dithiol-2-yltriphenylphosphoniumtetrafluoroborate is unique due to the presence of both the benzo[d][1,3]dithiol and triphenylphosphonium groups, which confer distinct reactivity and stability. This combination makes it particularly useful in applications requiring stable radicals and specific electronic properties .

Biological Activity

Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium (BDTP) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the synthesis, biological properties, and mechanisms of action of BDTP, emphasizing its implications in therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a triphenylphosphonium moiety linked to a benzo[1,3]dithiol unit. The synthesis of BDTP typically involves the reaction of triphenylphosphine with appropriate dithiol precursors under specific conditions to ensure high yields and purity.

Antioxidant Properties

BDTP exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The triphenylphosphonium cation enhances the compound's ability to accumulate in mitochondria, where it can effectively scavenge reactive oxygen species (ROS) and protect cellular components from oxidative damage. Studies have shown that BDTP can reduce mitochondrial ROS production, thereby improving mitochondrial function in various cellular models .

Anti-inflammatory Effects

Research indicates that BDTP has anti-inflammatory properties. It has been found to inhibit pro-inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in the inflammatory response. For instance, derivatives of BDTP have demonstrated dual inhibition of COX-2 and 5-LOX, with IC50 values indicating potent activity . This suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Anticancer Activity

The compound's ability to target mitochondria makes it a promising candidate for cancer therapy. BDTP has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and increased oxidative stress. In vitro studies have reported that BDTP can selectively kill cancer cells while sparing normal cells, highlighting its therapeutic potential .

The biological activity of BDTP can be attributed to several mechanisms:

  • Mitochondrial Targeting : The triphenylphosphonium group facilitates selective accumulation in mitochondria, enhancing its efficacy as an antioxidant and pro-apoptotic agent.
  • Inhibition of Enzymatic Activity : By inhibiting key enzymes involved in inflammation and cancer progression, BDTP alters cellular signaling pathways that promote disease.
  • Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Several studies have investigated the biological effects of BDTP:

  • Study 1 : A study evaluated the anti-inflammatory effects of BDTP derivatives in a rat model of arthritis. Results showed significant reductions in joint swelling and pain, along with decreased levels of inflammatory cytokines .
  • Study 2 : In a cancer cell line study, BDTP was found to reduce cell viability significantly compared to controls. The mechanism was linked to increased ROS levels and activation of caspase pathways .

Data Table: Biological Activities of BDTP Derivatives

CompoundActivity TypeIC50 Value (μM)Reference
3-(4-tbutylphenyl) derivativeCOX-2 Inhibition0.27
3-(4-biphenyl) derivative5-LOX Inhibition0.15
This compoundAntioxidant ActivityN/A

Properties

CAS No.

62217-34-9

Molecular Formula

C25H20BF4PS2

Molecular Weight

502.3 g/mol

IUPAC Name

1,3-benzodithiol-2-yl(triphenyl)phosphanium;tetrafluoroborate

InChI

InChI=1S/C25H20PS2.BF4/c1-4-12-20(13-5-1)26(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-27-23-18-10-11-19-24(23)28-25;2-1(3,4)5/h1-19,25H;/q+1;-1

InChI Key

KHYBVAYYVWUOAN-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](C2SC3=CC=CC=C3S2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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